4-carbamoylfuran-3-carboxylic acid
Description
4-Carbamoylfuran-3-carboxylic acid is a furan-based heterocyclic compound featuring a carbamoyl (-CONH₂) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the furan ring. The carbamoyl group confers distinct polarity and hydrogen-bonding capacity compared to other substituents, which may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
23268-22-6 |
|---|---|
Molecular Formula |
C6H5NO4 |
Molecular Weight |
155.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylfuran-3-carboxylic acid typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.
Carboxylation: The furan ring is then carboxylated using reagents such as carbon monoxide in the presence of a catalyst.
Carbamoylation: The carboxyl group is converted to a carbamoyl group using reagents like isocyanates or carbamoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form derivatives such as furanones.
Reduction: The carbamoyl group can be reduced to amines.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for esterification and ammonia for amidation are employed.
Major Products Formed:
Reduction: Amines, which can be used as intermediates in organic synthesis.
Substitution: Esters and amides, which are valuable in various industrial applications.
Scientific Research Applications
4-Carbamoylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-carbamoylfuran-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls, while its antioxidant properties may be attributed to its ability to scavenge free radicals.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Positional Isomerism : The 3-carboxylic acid group in furan derivatives may enhance acidity compared to 2-position analogs due to electronic effects .
Key Observations :
- Toxicity Gaps : Most furan-carboxylic acid derivatives lack comprehensive toxicity data, emphasizing the need for precautionary handling .
Key Observations :
- Pharmaceutical Potential: Carbamoyl groups may enhance target binding in drug design compared to formyl or phenolic groups.
- Commercial Use : Caffeic acid’s broad applications highlight the importance of substituent chemistry in determining utility .
Ecological and Regulatory Considerations
- Biodegradability: No data available for furan-carboxylic acids, posing challenges in environmental risk assessment .
- Regulatory Status : Most analogs are restricted to research use due to incomplete safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
